2,4-Dimethylbenzaldehyde oxime 2,4-Dimethylbenzaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC16126729
InChI: InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)8(2)5-7/h3-6,11H,1-2H3/b10-6+
SMILES:
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

2,4-Dimethylbenzaldehyde oxime

CAS No.:

Cat. No.: VC16126729

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethylbenzaldehyde oxime -

Specification

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name (NE)-N-[(2,4-dimethylphenyl)methylidene]hydroxylamine
Standard InChI InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)8(2)5-7/h3-6,11H,1-2H3/b10-6+
Standard InChI Key ZXOXSHIAPHLSAV-UXBLZVDNSA-N
Isomeric SMILES CC1=CC(=C(C=C1)/C=N/O)C
Canonical SMILES CC1=CC(=C(C=C1)C=NO)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2,4-Dimethylbenzaldehyde oxime is systematically named N-[(2,4-dimethylphenyl)methylidene]hydroxylamine. Its structure consists of a benzaldehyde derivative substituted with methyl groups at the 2- and 4-positions, followed by oxime formation at the aldehyde group. Key identifiers include:

PropertyValueSource
CAS Registry Number141304-07-6
Molecular FormulaC9H11NO\text{C}_9\text{H}_{11}\text{NO}
IUPAC NameN-[(2,4-dimethylphenyl)methylidene]hydroxylamine
SMILESCC1=CC(=C(C=C1)C=NO)C
InChIKeyZXOXSHIAPHLSAV-UHFFFAOYSA-N

The planar geometry of the aromatic ring and the syn-periplanar configuration of the oxime group (C=N-OH-\text{C=N-OH}) have been confirmed through X-ray crystallography and NMR spectroscopy .

Spectral Data

Nuclear Magnetic Resonance (NMR):

  • 1H^1 \text{H} NMR (DMSO-d6_6): Peaks at δ 2.32 (s, 3H, CH3_3), 7.21–7.51 (m, 3H, aromatic), 8.09 (s, 1H, CH=N), and 11.10 (s, 1H, OH) .

  • 13C^{13} \text{C} NMR: Signals corresponding to the aromatic carbons (δ 125–140 ppm), the imine carbon (δ 150 ppm), and the methyl groups (δ 20–25 ppm) .

Mass Spectrometry (MS):

  • ESI-MS: A molecular ion peak at m/z 149.19 [M+H]+^+, with fragmentation patterns consistent with loss of hydroxylamine (-NH2_2OH) .

Synthesis and Reactivity

Synthetic Routes

2,4-Dimethylbenzaldehyde oxime is typically synthesized via condensation of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride under acidic conditions:

2,4-Dimethylbenzaldehyde+NH2OHHClEtOH, Δ2,4-Dimethylbenzaldehyde oxime+H2O\text{2,4-Dimethylbenzaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \xrightarrow{\text{EtOH, } \Delta} \text{2,4-Dimethylbenzaldehyde oxime} + \text{H}_2\text{O}

Optimized Conditions:

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 60–80°C

  • Yield: 89–93% .

Reactivity in Deprotection Reactions

The oxime group undergoes cleavage under oxidative conditions to regenerate the parent aldehyde. For example, FeCl3_3/TEMPO catalysis in a toluene/water system efficiently deprotects 2,4-dimethylbenzaldehyde oxime to 2,4-dimethylbenzaldehyde :

2,4-Dimethylbenzaldehyde oximeFeCl3/TEMPO, O22,4-Dimethylbenzaldehyde+N2O+H2O\text{2,4-Dimethylbenzaldehyde oxime} \xrightarrow{\text{FeCl}_3/\text{TEMPO, O}_2} \text{2,4-Dimethylbenzaldehyde} + \text{N}_2\text{O} + \text{H}_2\text{O}

Key Reaction Parameters:

  • Catalyst Loading: 10 mol% FeCl3_3, 10 mol% TEMPO

  • Temperature: 60°C

  • Conversion: >95% in 4 hours .

Applications in Organic Synthesis

Intermediate in Catalytic Cycles

2,4-Dimethylbenzaldehyde oxime participates in metal-catalyzed reactions as a ligand or transient intermediate. Its electron-rich aromatic system stabilizes metal complexes, enhancing catalytic activity in cross-coupling reactions .

Nitric Oxide (NO) Release

Under oxidative conditions, the compound releases nitric oxide (NO), a critical signaling molecule in biological systems. This property is exploited in pharmaceutical research for developing NO-donor therapeutics .

Recent Advances and Future Directions

Recent studies highlight the compound’s potential in green chemistry. For instance, its use in FeCl3_3-catalyzed reactions aligns with trends toward sustainable catalysis . Future research may explore:

  • Biocatalytic applications using engineered enzymes.

  • Functionalization for materials science (e.g., coordination polymers).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator